

key chemical properties of 2,6-Dichlorobenzoyl chloride for synthesis

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Compound of Interest

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An In-depth Technical Guide: Key Chemical Properties of **2,6-Dichlorobenzoyl Chloride** for Synthesis

Introduction

2,6-Dichlorobenzoyl chloride (2,6-DCOC) is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of a wide array of fine chemicals. Its unique structural features make it an essential building block in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] This guide provides a comprehensive overview of the core chemical properties, reactivity, and key synthetic applications of 2,6-DCOC, tailored for researchers and professionals in chemical and drug development.

Core Chemical and Physical Properties

2,6-Dichlorobenzoyl chloride is identifiable by the CAS Number 4659-45-4 and the IUPAC name **2,6-dichlorobenzoyl chloride**. [4] It is a moisture-sensitive and corrosive compound, necessitating careful handling and storage. [5][6]

Table 1: Physical and Chemical Properties of **2,6-Dichlorobenzoyl Chloride**

Property	Value	References
Molecular Formula	C ₇ H ₃ Cl ₃ O	[2][4][7]
Molecular Weight	209.46 g/mol	[2][4]
Appearance	Clear, colorless to slightly yellow liquid	[2][3]
Melting Point	15-18 °C (64.4 °F)	[3][5][8]
Boiling Point	142-143 °C @ 21 mmHg	[2][3][8]
Density	1.462 g/mL at 25 °C	[2][3]
Refractive Index	n ₂₀ /D 1.560	[2][3]
Solubility	Miscible with alcohol, ether, acetone; Immiscible with water	[2][3][9]
Stability	Stable under dry, inert conditions; moisture-sensitive	[5][6][8]

Reactivity and Synthetic Profile

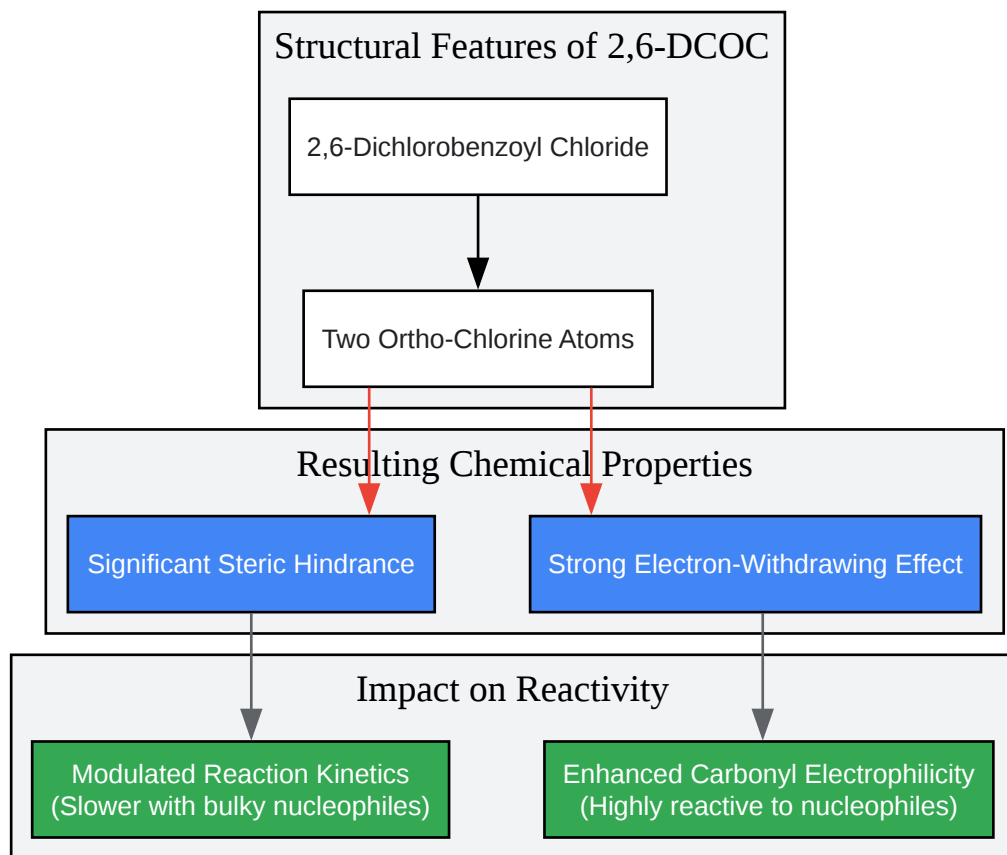
The synthetic utility of 2,6-DCOC is dominated by the high reactivity of the acyl chloride group, which is further modulated by the presence of two chlorine atoms on the aromatic ring.

Steric and Electronic Effects

The two chlorine atoms at the ortho-positions (2 and 6) exert significant and somewhat opposing influences on the reactivity of the molecule.[1]

- **Electronic Effect:** As powerful electron-withdrawing groups, the chlorine atoms inductively increase the partial positive charge (electrophilicity) on the carbonyl carbon. This makes the molecule exceptionally reactive towards nucleophiles.[1]
- **Steric Hindrance:** The same chlorine atoms create considerable steric bulk around the reaction center. This can hinder the approach of large or bulky nucleophiles, thereby slowing down the reaction rate compared to less substituted benzoyl chlorides.[1]

The interplay between these electronic and steric factors is a critical consideration for synthesis design.

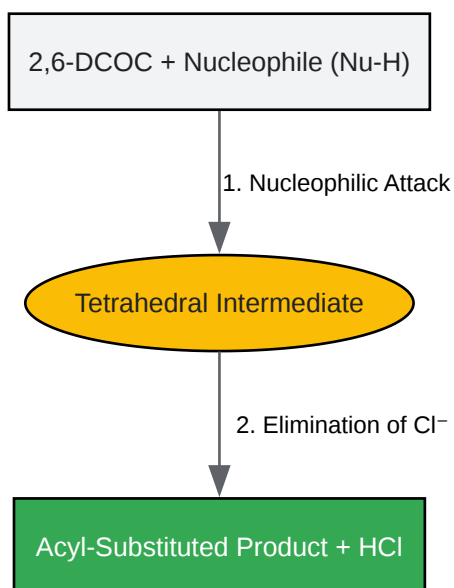


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Caption: Logical relationship between structure and reactivity in 2,6-DCOC.

Nucleophilic Acyl Substitution

The hallmark reaction of 2,6-DCOC is nucleophilic acyl substitution.^[1] This mechanism involves two principal steps: the nucleophilic attack on the carbonyl carbon, followed by the elimination of the chloride leaving group to reform the carbonyl double bond.



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Caption: General mechanism for nucleophilic acyl substitution of 2,6-DCOC.

Key Synthetic Applications and Protocols

2,6-DCOC is primarily used to introduce the 2,6-dichlorobenzoyl moiety into molecules, most commonly through the formation of amides and esters.

Amide Synthesis (Acylation of Amines)

The reaction of 2,6-DCOC with primary or secondary amines is a robust method for forming stable amide bonds. This reaction is fundamental to the synthesis of numerous biologically active compounds.[1] The Schotten-Baumann reaction conditions, which utilize a base to neutralize the HCl byproduct, are often employed to drive the reaction to completion.[10]

- **Preparation:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1-1.5 equivalents) or N,N-diisopropylethylamine (1.5 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, THF).[2][11]
- **Cooling:** Cool the stirred solution to 0 °C using an ice bath.

- Addition: Slowly add a solution of **2,6-dichlorobenzoyl chloride** (1.0-1.1 equivalents) in the same anhydrous solvent to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours, monitoring the reaction progress by TLC or LCMS.[2]
- Workup: Upon completion, quench the reaction by adding water. The product may precipitate directly from the solution.[11] If not, transfer the mixture to a separatory funnel, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure amide.



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Caption: General experimental workflow for the synthesis of amides from 2,6-DCOC.

Ester Synthesis (Acylation of Alcohols)

2,6-DCOC readily reacts with alcohols and phenols to form the corresponding esters.[1] Due to the steric hindrance of 2,6-DCOC, this reaction can be challenging with bulky tertiary alcohols. [12]

- Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in an anhydrous solvent like THF, diethyl ether, or dichloromethane.[13] Add a base such as triethylamine or pyridine (1.1 equivalents) to act as an acid scavenger.
- Cooling: Cool the stirred solution to 0 °C.
- Addition: Add a solution of **2,6-dichlorobenzoyl chloride** (1.0 equivalent) in the same solvent dropwise.

- Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
- Workup: Filter the reaction mixture to remove the hydrochloride salt of the base. Wash the filtrate with water, dilute acid (e.g., 1M HCl), and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium or sodium sulfate.
- Purification: Filter and concentrate the solution under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography.

Safety and Handling

2,6-Dichlorobenzoyl chloride is a hazardous chemical that requires strict safety protocols.

- Corrosive: It causes severe skin burns and eye damage.[4][5][8]
- Lachrymator: The vapors are irritating to the eyes and respiratory system.[5][8]
- Moisture-Sensitive: It reacts with water and moisture, releasing corrosive hydrogen chloride gas.[5][6]

Always handle 2,6-DCOC in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][14] Store the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, and strong bases.[5][15][16]

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